N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({3-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl)amine
Description
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-N-[[3-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazol-5-yl]methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF6N3O/c18-13-5-9(16(19,20)21)7-25-15(13)26-8-10-6-14(27-28-10)11-3-1-2-4-12(11)17(22,23)24/h1-5,7,10H,6,8H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUUQIQNIUVTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2C(F)(F)F)CNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({3-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl)amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C19H14ClF6N4O
- Molecular Weight : 454.85 g/mol
- CAS Number : [insert CAS number if available]
The compound’s biological activity is largely attributed to its structural components, particularly the trifluoromethyl and chlorinated pyridine moieties. These groups enhance lipophilicity and electron-withdrawing properties, which can improve binding affinity to biological targets.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signal Transduction Pathways : The presence of trifluoromethyl groups can influence signal transduction pathways, potentially leading to altered gene expression profiles in treated cells.
Biological Activity Overview
The biological activity of the compound has been evaluated through various assays and studies:
Case Studies
- Anticancer Activity in HCT116 Cells :
- Impact on Signal Pathways :
- Comparative Analysis with Other Compounds :
Scientific Research Applications
Medicinal Chemistry
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({3-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl)amine has shown promise in medicinal chemistry, particularly in the development of pharmaceutical agents targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that similar compounds with trifluoromethyl substitutions exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of pyridine and isoxazole exhibited selective cytotoxicity against cancer cell lines such as MCF-7 and HepG2, suggesting that this compound may also possess similar activities due to its structural analogies .
Agrochemicals
The compound's structural features make it suitable for development as an agrochemical agent. Its ability to interact with biological systems can be harnessed for pest control or herbicide formulation.
Case Study: Herbicidal Activity
Research into related compounds has shown that trifluoromethyl-substituted pyridines can inhibit plant growth by interfering with metabolic pathways. This suggests potential for this compound as a herbicide candidate .
Material Science
In material science, the compound's unique electronic properties can be utilized in the development of advanced materials such as polymers and coatings.
Case Study: Conductive Polymers
Studies have indicated that incorporating trifluoromethyl groups into polymer matrices can enhance conductivity and thermal stability. The potential use of this compound in creating conductive polymers is under investigation .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
*Calculated based on molecular formula.
Functional Group Analysis
- Chloro and Trifluoromethyl Substitutions : Common in fungicidal agents (e.g., ’s compound), these groups enhance electronegativity and resistance to oxidative metabolism .
- Dihydroisoxazole vs.
- Carboxamide Addition (): Introduces hydrogen-bonding capacity, which may alter solubility and target specificity compared to the amine-linked target compound .
Q & A
Q. What are the key structural features of this compound that influence its chemical reactivity and stability?
The compound contains a pyridine ring substituted with electron-withdrawing groups (3-chloro, 5-trifluoromethyl) and a dihydroisoxazole moiety linked via a methylamine bridge to a trifluoromethylphenyl group. The trifluoromethyl (-CF₃) groups enhance electrophilic substitution resistance and metabolic stability due to their strong electron-withdrawing nature . The dihydroisoxazole ring introduces strain, potentially increasing reactivity in nucleophilic or cycloaddition reactions .
Q. What synthetic methodologies are commonly employed to prepare this compound?
Synthesis typically involves:
- Step 1 : Chlorination and trifluoromethylation of pyridine derivatives using reagents like POCl₃ and CF₃Cu .
- Step 2 : Formation of the dihydroisoxazole ring via [3+2] cycloaddition between nitrile oxides and alkenes .
- Step 3 : Coupling the pyridine and isoxazole fragments via Buchwald-Hartwig amination or nucleophilic substitution, often requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) . Purification is achieved via column chromatography (silica gel, hexane/EtOAc) or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl groups (δ ≈ -60 ppm), while ¹H/¹³C NMR resolves pyridine and isoxazole ring protons .
- X-ray Crystallography : Resolves structural ambiguities, such as disorder in CF₃ groups (observed in related compounds) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., C₁₇H₁₂ClF₆N₃O) .
Advanced Research Questions
Q. How can reaction yields be optimized for the Buchwald-Hartwig amination step?
- Catalyst Optimization : Use Pd(OAc)₂ with SPhos or XPhos ligands to reduce steric hindrance .
- Solvent Selection : Dioxane or toluene at 80–100°C improves ligand solubility and reaction efficiency .
- Base Choice : Sodium tert-butoxide (NaOtBu) enhances deprotonation of the amine precursor . Yield improvements from 60% to >85% have been reported under optimized conditions .
Q. How do structural modifications impact biological activity in SAR studies?
- Pyridine Substitutions : Replacing Cl with Br reduces antifungal activity (IC₅₀ increases from 0.2 µM to 1.5 µM) due to altered lipophilicity .
- Isoxazole Modifications : Saturation of the dihydroisoxazole ring enhances metabolic stability in hepatic microsome assays (t₁/₂ > 120 min vs. 30 min for unsaturated analogs) . Computational docking (e.g., AutoDock Vina) predicts binding affinity to fungal CYP51 enzymes, guiding rational design .
Q. How should researchers address discrepancies in reported bioactivity data?
- Purity Verification : Use HPLC (≥98% purity) to rule out impurities affecting assay results .
- Assay Conditions : Standardize protocols (e.g., MIC testing in RPMI-1640 medium for antifungal studies) to minimize variability .
- Control Compounds : Include fluconazole or fluazinam as positive controls to validate experimental setups .
Q. What strategies mitigate stability issues during storage?
- Moisture Control : Store under inert gas (Ar) at -20°C in amber vials to prevent hydrolysis of the isoxazole ring .
- Lyophilization : Freeze-drying in trehalose matrix preserves stability for >6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
